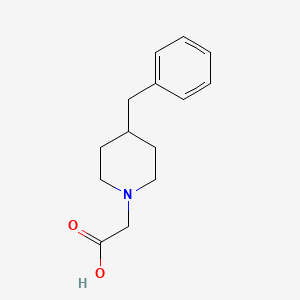

(4-Benzyl-piperidin-1-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)11-15-8-6-13(7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVANSUYXOOKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424643 | |

| Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438634-64-1 | |

| Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-Benzyl-piperidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of (4-Benzyl-piperidin-1-yl)-acetic acid. Due to the limited availability of data for this specific compound, information from its isomer, 2-(1-Benzylpiperidin-4-yl)acetic acid, and other closely related piperidine derivatives is included to provide a broader context for its potential characteristics and applications. All data pertaining to related compounds is clearly indicated.

Chemical Identity and Properties

This compound is a piperidine derivative with a benzyl substituent at the 4-position and an acetic acid moiety attached to the piperidine nitrogen.

Table 1: General Chemical Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 438634-64-1 | |

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Molecular Weight | 233.31 g/mol | |

| Canonical SMILES | C1C(CN(CC1)CC(=O)O)CC2=CC=CC=C2 |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | 378.0 ± 15.0 °C at 760 mmHg | Predicted for isomer 2-(1-Benzylpiperidin-4-yl)acetic acid[1] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted for isomer 2-(1-Benzylpiperidin-4-yl)acetic acid[1] |

| Solubility | Soluble in polar solvents such as ethanol, methanol, and dimethyl sulfoxide | For isomer 2-(1-Benzylpiperidin-4-yl)acetic acid[1] |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Experimental Protocols

Representative Synthesis of a Related Compound: (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid

A documented synthesis for a structurally similar compound, (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid, provides insight into a potential synthetic strategy.

Experimental Protocol:

-

Lithium Diisopropylamide (LDA) Formation: A mixture of 2.12 g of diisopropylamine and 15 ml of tetrahydrofuran is stirred under an argon atmosphere at 0°C. To this solution, 14 ml of 1.5 M n-butyllithium is added over two minutes.

-

Enolate Formation: To the LDA solution at 0°C, 0.6 g of acetic acid is added. The mixture is stirred for five minutes at 20°C and then cooled to -70°C.

-

Aldol-type Reaction: A solution of 1.89 g of N-benzyl-4-piperidone in 4 ml of tetrahydrofuran is added to the reaction mixture.

-

Work-up and Extraction: The mixture is allowed to warm to room temperature and then poured into 50 ml of 1% sodium hydroxide. This mixture is extracted with three 50 ml portions of diethyl ether.

-

Purification: The aqueous phase is adjusted to pH 7.0 with 3 N hydrochloric acid and extracted with five 40 ml portions of dichloromethane. Evaporation of the dichloromethane affords (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid.

Diagram 1: General Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Direct biological activity data for this compound is not currently available. However, its isomer, 2-(1-Benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[2] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and other diseases.

Piperidine and piperazine derivatives are known to exhibit high affinity for sigma receptors, and this interaction is a focus of research for developing novel analgesics and treatments for neuropathic pain.[3][4] The piperidine moiety is considered a key structural element for dual histamine H3 and sigma-1 receptor activity in some classes of compounds.[5]

Hypothetical Signaling Pathway for a Sigma-1 Receptor Ligand

Should this compound or its analogs exhibit activity as sigma-1 receptor ligands, they could modulate downstream signaling pathways. The following diagram illustrates a generalized signaling cascade that can be influenced by sigma-1 receptor modulation.

Diagram 2: Potential Sigma-1 Receptor Signaling

Caption: A hypothetical signaling pathway for a sigma-1 receptor ligand.

Safety and Toxicity

Specific safety and toxicity data for this compound are not available. For the related compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, it is advised to handle with appropriate protective equipment, such as gloves and safety glasses, to avoid skin and eye contact.[2] Inhalation and ingestion should also be avoided.[2] In case of accidental contact or ingestion, rinsing with plenty of water and seeking medical attention is recommended.[2]

General safety precautions for handling piperidine derivatives should be followed. These compounds may cause skin and eye irritation.

Spectral Data

No publicly available NMR, IR, or Mass Spectrometry data for this compound has been identified.

Conclusion

This compound is a piperidine derivative with limited characterization in the scientific literature. Based on the properties of its isomer and other related compounds, it is a polar molecule with potential biological activity, possibly as a sigma-1 receptor ligand. Further research is required to fully elucidate its chemical, physical, and biological properties, including its synthesis, spectral characteristics, and pharmacological profile. This guide serves as a summary of the currently available information and a starting point for future investigation by researchers and drug development professionals.

References

Elucidation of the Molecular Structure of (4-Benzyl-piperidin-1-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (4-Benzyl-piperidin-1-yl)-acetic acid. Due to the limited availability of public experimental data for this specific molecule, this paper presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and spectral data of its precursors. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of this and similar compounds.

Introduction

This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities, including G-protein coupled receptors and ion channels. The incorporation of a benzyl group at the 4-position and an acetic acid moiety at the 1-position suggests potential for this molecule to interact with various biological targets, making its unambiguous structural verification a critical step in any research and development endeavor. This guide outlines the necessary steps for its synthesis and detailed structural analysis.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 4-benzylpiperidine with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Benzylpiperidine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Ethyl (4-Benzyl-piperidin-1-yl)-acetate

-

To a solution of 4-benzylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-benzyl-piperidin-1-yl)-acetate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (4-benzyl-piperidin-1-yl)-acetate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~5-6 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Structure Elucidation

The definitive confirmation of the synthesized compound's structure relies on a combination of spectroscopic techniques. Below are the predicted data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the known spectral properties of 4-benzylpiperidine, piperidin-1-yl-acetic acid, and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.35-7.15 | m | 5H | Ar-H |

| ~3.50 | s | 2H | N-CH₂-COOH |

| ~3.00 | d | 2H | Piperidine H-2e, H-6e |

| ~2.60 | d | 2H | Ar-CH₂ |

| ~2.20 | t | 2H | Piperidine H-2a, H-6a |

| ~1.80 | m | 1H | Piperidine H-4 |

| ~1.70 | d | 2H | Piperidine H-3e, H-5e |

| ~1.40 | q | 2H | Piperidine H-3a, H-5a |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~140.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~60.0 | N-CH₂-COOH |

| ~54.0 | Piperidine C-2, C-6 |

| ~43.0 | Ar-CH₂ |

| ~37.0 | Piperidine C-4 |

| ~32.0 | Piperidine C-3, C-5 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3030 | Medium | Ar C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1495, 1450 | Medium | C=C stretch (Aromatic) |

| 1250 | Medium | C-O stretch |

| 740, 700 | Strong | Ar C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 233 | [M]⁺ (Molecular Ion) |

| 174 | [M - COOH - H]⁺ |

| 142 | [M - CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental flows related to the study of this compound.

In-depth Technical Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Physicochemical Properties and Molecular Characteristics of (4-Benzyl-piperidin-1-yl)-acetic acid

This document provides a concise technical overview of the fundamental molecular properties of this compound, a compound of interest in synthetic and medicinal chemistry.

Molecular Weight and Formula

The key physicochemical data for this compound are summarized in the table below. This data is essential for a variety of experimental and analytical procedures, including stoichiometry calculations, preparation of solutions of known concentration, and interpretation of mass spectrometry data.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Monoisotopic Mass | 234.136827821 Da |

Table 1: Key Molecular Data for this compound.

The molecular weight is a critical parameter in all quantitative chemical work. It is calculated by summing the atomic weights of all atoms in the empirical formula. The monoisotopic mass, which is the mass of a molecule containing the most abundant isotope of each element, is particularly important in high-resolution mass spectrometry.

Logical Relationship of Molecular Weight Calculation

The calculation of molecular weight is a foundational concept in chemistry, based on the molecular formula of a compound and the atomic weights of its constituent elements. The logical flow for determining the molecular weight of this compound is illustrated in the diagram below.

(4-Benzyl-piperidin-1-yl)-acetic acid: A Technical Whitepaper on Theoretical Mechanisms of Action

Disclaimer: Direct experimental data on the mechanism of action for (4-Benzyl-piperidin-1-yl)-acetic acid is not extensively available in peer-reviewed literature. This document synthesizes information from structurally related compounds to propose theoretical mechanisms of action. The quantitative data, experimental protocols, and signaling pathways described herein are based on these related molecules and should be considered as a predictive framework for guiding future research on this compound.

Introduction

This compound is a derivative of 4-benzylpiperidine. While this specific molecule has not been the subject of extensive pharmacological investigation, the well-characterized activities of its structural components and close analogs allow for the formulation of several evidence-based theories regarding its potential mechanisms of action. This technical guide will explore these theoretical mechanisms, providing a framework for researchers, scientists, and drug development professionals. The primary proposed mechanisms are:

-

Monoamine Releasing Agent and Monoamine Oxidase Inhibitor: Based on the known pharmacology of the 4-benzylpiperidine core.

-

Sigma-1 Receptor Modulation: Inferred from the activity of its isomer, 2-(1-Benzylpiperidin-4-yl)acetic acid, and other N-benzylpiperidine derivatives.

This document will present the quantitative data available for these related compounds, detail the experimental protocols used to obtain such data, and provide visualizations of the relevant signaling pathways and experimental workflows.

Theory 1: Monoamine Releasing Agent and MAO Inhibitor

The core structure of this compound is 4-benzylpiperidine, a compound known to function as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[1][2] It also acts as a weak monoamine oxidase inhibitor (MAOI).[1] It is plausible that the addition of the acetic acid moiety at the 1-position of the piperidine ring could modulate these activities.

Data Presentation

The following tables summarize the quantitative data for the parent compound, 4-benzylpiperidine.

Table 1: Monoamine Releasing Activity of 4-Benzylpiperidine

| Monoamine | EC50 (nM) |

| Dopamine (DA) | 109 |

| Norepinephrine (NE) | 41.4 |

| Serotonin (5-HT) | 5,246 |

Data sourced from Wikipedia, citing Negus et al. (2009).[1]

Table 2: Monoamine Oxidase Inhibition by 4-Benzylpiperidine

| Enzyme | IC50 (µM) |

| MAO-A | 130 |

| MAO-B | 750 |

Data sourced from Wikipedia.[1]

Experimental Protocols

This protocol is a generalized procedure for determining the monoamine releasing capabilities of a test compound.

-

Cell Culture: Human embryonic kidney (HEK293) cells are transfected with plasmids encoding for the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

-

Radiolabeling: Transfected cells are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.

-

Wash Step: Excess radiolabel is removed by washing the cells with a suitable buffer.

-

Compound Incubation: The cells are then incubated with varying concentrations of the test compound, this compound.

-

Quantification of Release: The amount of radioactivity released from the cells into the supernatant is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that elicits a 50% maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.

This protocol describes a common method for assessing the inhibitory potential of a compound against MAO-A and MAO-B.[3][4][5]

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A non-selective substrate such as kynuramine is employed, which is converted by MAO to a fluorescent product, 4-hydroxyquinoline.

-

Inhibitor Incubation: The MAO enzymes are pre-incubated with a range of concentrations of the test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Caption: Proposed action on a monoaminergic synapse.

Caption: Experimental workflow for MAO inhibition assay.

Theory 2: Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7][8][9] It is involved in the regulation of ion channels, cellular stress responses, and neuronal signaling.[10] The isomer of the title compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[11] Furthermore, various N-benzylpiperidine derivatives have been synthesized and shown to have a high affinity for sigma-1 receptors.[12] This suggests that this compound may also interact with this receptor.

Data Presentation

The following table presents binding affinity data for a related N-benzylpiperidine compound.

Table 3: Sigma-1 Receptor Binding Affinity of a Related Compound

| Compound | Receptor | Ki (nM) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 |

Data for a structurally related N-benzylpiperidine derivative, sourced from Molecules (2021).[13]

Experimental Protocols

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.[14][15]

-

Membrane Preparation: Membranes are prepared from tissues or cells known to express a high density of sigma-1 receptors (e.g., guinea pig liver).

-

Radioligand: A selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine, is used.

-

Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Caption: Proposed sigma-1 receptor signaling pathway.

Caption: Workflow for sigma-1 receptor binding assay.

Conclusion

While direct pharmacological data for this compound is scarce, the known activities of its structural analogs provide a strong basis for forming testable hypotheses about its mechanism of action. The theories presented in this whitepaper—modulation of monoaminergic systems and interaction with the sigma-1 receptor—represent promising avenues for future investigation. The experimental protocols and data from related compounds offer a clear roadmap for elucidating the pharmacological profile of this molecule. Such research will be crucial in determining its potential therapeutic applications.

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 4-Benzylpiperidine [medbox.iiab.me]

- 3. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 8. labs.penchant.bio [labs.penchant.bio]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 11. 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride | 99944-02-2 | ZDA94402 [biosynth.com]

- 12. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Benzylpiperidine Core: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of N-Benzylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine (N-BP) motif is a privileged structural scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique combination of a basic piperidine ring and a lipophilic benzyl group allows for critical interactions with a wide range of biological targets, leading to its prevalence in numerous approved drugs and clinical candidates.[1] This technical guide provides a comprehensive overview of the discovery and history of N-benzylpiperidine compounds, detailing their synthesis, key experimental findings, and their impact on modern drug development.

Discovery and Historical Perspective

While the precise first synthesis of the parent N-benzylpiperidine molecule is not easily traced in seminal, standalone publications, its emergence is intrinsically linked to the broader development of piperidine chemistry in the late 19th and early 20th centuries. The N-benzylation of piperidine is a fundamental transformation in organic chemistry, and early examples of this reaction likely appeared in the context of systematic studies on secondary amines.

The strategic importance of the N-benzylpiperidine scaffold in medicinal chemistry became evident with the exploration of synthetic analgesics and antihistamines in the mid-20th century. Researchers recognized that the N-benzyl group could significantly modulate the pharmacological properties of piperidine-containing molecules. This led to the systematic investigation of N-benzylpiperidine derivatives and the elucidation of crucial structure-activity relationships (SAR). A key aspect of the N-BP motif is its ability to engage in cation-π interactions with aromatic residues in protein binding sites, a feature that contributes significantly to the affinity and efficacy of many drugs.[2]

Physicochemical Properties

The fundamental N-benzylpiperidine structure possesses a unique combination of properties that contribute to its utility as a pharmacophore.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N | [3] |

| Molecular Weight | 175.27 g/mol | [3] |

| Boiling Point | 120-123 °C at 9 mmHg | [4] |

| Density | 0.950 g/mL | [4] |

| pKa | ~9.0 | [3] |

Key Synthetic Methodologies

The synthesis of N-benzylpiperidine and its derivatives can be achieved through several reliable methods. The choice of a specific route often depends on the desired substitution pattern and the scale of the synthesis.

Reductive Amination of a Piperidone

A common and versatile method involves the reductive amination of a suitable piperidone precursor with a benzylamine.

Experimental Protocol: Synthesis of N-Benzyl-4-arylpiperidines

-

Reaction Setup: To a solution of a 4-arylpiperidone hydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloroethane, is added a benzylamine derivative (1.1 eq) and a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylpiperidine derivative.

N-Alkylation of Piperidine

Direct N-alkylation of a pre-existing piperidine ring with a benzyl halide is another fundamental approach.

Experimental Protocol: Synthesis of 1-Benzylpiperidine

-

Reaction Setup: To a solution of piperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide, is added a base, for example, potassium carbonate (1.5 eq), and a benzyl halide (e.g., benzyl bromide, 1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

References

Potential Therapeutic Targets of (4-Benzyl-piperidin-1-yl)-acetic acid and Related Compounds: A Technical Guide

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of a benzyl group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring suggests potential interactions with a range of biological targets. This technical guide will explore these potential targets by examining the structure-activity relationships of closely related analogs.

Core Structural Scaffolds and Their Known Biological Activities

The molecule (4-Benzyl-piperidin-1-yl)-acetic acid can be deconstructed into two key pharmacophores: the 4-benzylpiperidine core and the N-acetic acid piperidine moiety. The known biological activities of these components provide a foundation for predicting the potential therapeutic targets of the whole molecule.

4-Benzylpiperidine: A Modulator of Monoaminergic Systems

The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin. It also exhibits weak monoamine oxidase (MAO) inhibitory activity.

Table 1: Pharmacological Data for 4-Benzylpiperidine

| Target | Assay | Value |

| Dopamine Transporter (DAT) | EC50 (release) | 109 nM |

| Norepinephrine Transporter (NET) | EC50 (release) | 41.4 nM |

| Serotonin Transporter (SERT) | EC50 (release) | 5,246 nM |

| Monoamine Oxidase A (MAO-A) | IC50 | 130 µM |

| Monoamine Oxidase B (MAO-B) | IC50 | 750 µM |

This profile suggests that derivatives of 4-benzylpiperidine could be investigated for conditions where modulation of dopamine and norepinephrine is beneficial, such as ADHD, depression, and certain neurodegenerative disorders.

N-Substituted Piperidine Derivatives: Targeting Neurological and Other Pathologies

The introduction of substituents on the piperidine nitrogen can significantly alter the pharmacological profile. For instance, N-benzyl piperidine derivatives have been explored as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), targets relevant to Alzheimer's disease.[1]

Potential Therapeutic Targets

Based on the pharmacology of its structural analogs, this compound could potentially interact with the following targets:

-

Monoamine Transporters (DAT, NET): The 4-benzylpiperidine core suggests a high probability of interaction with these transporters, leading to the inhibition of dopamine and norepinephrine reuptake or their release.

-

Sigma Receptors (σ1 and σ2): The structurally similar compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, is a known sigma-1 receptor ligand. Sigma receptors are implicated in a variety of neurological conditions, including pain, addiction, and psychiatric disorders.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The N-benzylpiperidine scaffold is a key component in some AChE inhibitors.[1] The acetic acid moiety could potentially enhance binding to the catalytic or peripheral anionic site of the enzyme.

-

NMDA Receptors: A derivative of 4-benzylpiperidine has shown NMDA antagonist activity, suggesting a potential role in neuroprotection.

Experimental Protocols

Detailed methodologies for assessing the activity of this compound at its potential targets are crucial for its pharmacological characterization.

Monoamine Transporter Release/Uptake Assays

Objective: To determine the potency and efficacy of the compound in inducing the release of or inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Radioligand Uptake Assay:

-

Cells are plated in 96-well plates.

-

After 24 hours, the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

The test compound is added at various concentrations, followed by the addition of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

The plates are incubated for a short period (e.g., 10 minutes) at 37°C.

-

Uptake is terminated by washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by non-linear regression analysis.

-

-

Radioligand Release Assay:

-

Cells are preloaded with a radiolabeled substrate.

-

After washing, the test compound is added at various concentrations.

-

The supernatant is collected after a defined incubation period.

-

The amount of radioactivity released into the supernatant is quantified.

-

EC50 values for release are determined.

-

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

-

Radioligand Binding:

-

Membranes are incubated with a specific radioligand (e.g., [+]-[3H]pentazocine for σ1, [3H]DTG for σ2) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol).

-

Incubation is carried out at 37°C for a specified time (e.g., 150 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Logical Relationships

The potential therapeutic effects of this compound would be mediated through various signaling pathways, depending on the primary target engaged.

Caption: Potential signaling pathways modulated by this compound.

Caption: A generalized workflow for the preclinical evaluation of the lead compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogs provides a strong basis for predicting its potential pharmacological profile. The 4-benzylpiperidine core points towards the modulation of monoamine transporters, while the overall structure suggests possible interactions with sigma receptors and acetylcholinesterase. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound. This information will be invaluable for guiding future drug discovery and development efforts centered around this chemical scaffold.

References

literature review on substituted piperidine acetic acids

An In-depth Technical Guide on Substituted Piperidine Acetic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, chemically stable, and conformationally flexible framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][3] The introduction of an acetic acid moiety to this ring system gives rise to substituted piperidine acetic acids, a class of compounds that has garnered significant attention for its diverse and potent biological activities.

These compounds serve as crucial pharmacophores, capable of mimicking endogenous ligands and interacting with a wide array of biological targets. Their applications span multiple therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology.[2][4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of substituted piperidine acetic acids, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies

The construction of the substituted piperidine acetic acid core can be achieved through several synthetic routes, primarily involving the creation of the piperidine ring or the modification of a pre-existing one.

-

Hydrogenation of Pyridine Precursors: A prevalent method for synthesizing the piperidine ring is the catalytic hydrogenation of substituted pyridine precursors.[6] This approach is robust and allows for the introduction of various substituents on the aromatic ring prior to reduction. Catalysts such as nickel, rhodium, or ruthenium are often employed under varying conditions of temperature and pressure to achieve high yields and, in some cases, specific stereoselectivity.[1]

-

Intramolecular Cyclization: Various intramolecular cyclization strategies are used to form the piperidine ring. These can include reductive amination, radical-mediated cyclizations of amino-aldehydes, and annulation reactions.[1] For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can generate the piperidine core through an acid-mediated cascade that forms an iminium ion, which is subsequently reduced.[1]

-

Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to highly functionalized piperidines. For example, the reaction of β-keto esters, aromatic aldehydes, and various amines in an acetic acid medium can proceed smoothly without an additional catalyst to generate the corresponding piperidine products in good yields.[7]

-

Modification of Existing Scaffolds: Functionalization of pre-synthesized piperidine rings is another common strategy. This can involve N-alkylation or acylation to introduce diverse side chains, or modification of substituents on the carbon framework of the ring.

Biological Activities and Therapeutic Applications

Substituted piperidine acetic acids have been investigated for a multitude of biological activities, demonstrating their potential as versatile therapeutic agents.

Modulation of the GABAergic System

Many piperidine acetic acid derivatives are structurally analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8][9] They can interact with GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[8][10]

-

(RS)-Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives are well-known inhibitors of GABA uptake, which increases the concentration of GABA in the synaptic cleft and enhances inhibitory neurotransmission.[10][11]

-

Piperidine-4-carboxylic acid (Isonipecotic acid) and its analogues can act as GABA receptor agonists.[10]

-

The position and nature of substituents are critical. Hydroxy- and amino-substituted derivatives have shown varying affinities for GABA receptors and the neuronal GABA uptake system.[10] For example, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid interacts selectively with GABA receptors, while other isomers act as weak GABA uptake inhibitors.[10]

γ-Secretase Modulation for Alzheimer's Disease

A significant area of research is the development of piperidine acetic acids as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[1][12] γ-secretase is an enzyme complex that cleaves the amyloid precursor protein (APP), producing amyloid-beta (Aβ) peptides. The Aβ42 isoform is particularly prone to aggregation and is a primary component of the amyloid plaques found in Alzheimer's patients.[13]

Piperidine acetic acid-based GSMs do not inhibit the enzyme but allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42.[13][14] These GSMs have been shown to bind directly to Presenilin-1 (PS1), a catalytic subunit of the γ-secretase complex.[14][15] Fluorinated piperidine acetic acids, in particular, have demonstrated selective lowering of Aβ42 in vivo without affecting the processing of other γ-secretase substrates like Notch, which is crucial for avoiding mechanism-based toxicity.[12]

Anticancer and Antiproliferative Activity

The piperidine scaffold is present in numerous anticancer agents.[2] Substituted piperidine derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF7), prostate (PC-3), renal (786-0), and colon (HT29) cancer cells.[16][17][18] The mechanism of action can vary, but some derivatives have been shown to interact with DNA or inhibit key cellular proteins.[16] For instance, certain tetramethylpiperidine-substituted phenazines showed potent activity against multidrug-resistant cell lines, suggesting they may be useful in treating intrinsically resistant cancers.[19]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs (α, β/δ, and γ) are nuclear receptors that play key roles in regulating lipid and glucose metabolism.[20] Substituted piperidine carboxylic acids have been designed as potent dual PPARα/γ agonists, which could be beneficial for treating type 2 diabetes and dyslipidemia.[20] The structural design often includes an acidic head (the carboxylic acid), a central piperidine ring, and a lipophilic tail to interact with the ligand-binding domain of the PPARs. Several piperine derivatives, which contain a piperidine moiety, have also been identified as potential PPARγ agonists.[21]

Data Presentation: Biological Activity

The following tables summarize quantitative data for various substituted piperidine derivatives across different biological targets.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Highly Functionalized Piperidine | Prostate (PC-3) | GI₅₀ | 6.3 µg/mL | [16] |

| Highly Functionalized Piperidine | Renal (786-0) | GI₅₀ | 0.4 µg/mL | [16] |

| Highly Functionalized Piperidine | Colon (HT29) | GI₅₀ | 4.1 µg/mL | [16] |

| Highly Functionalized Piperidine | Ovarian (NCI/ADR-RES) | GI₅₀ | 17.5 µg/mL | [16] |

| TMP-substituted Phenazine (B3962) | Mean (multiple lines) | IC₅₀ | 0.36 µg/mL | [19] |

| TMP-substituted Phenazine (B4125) | Mean (multiple lines) | IC₅₀ | 0.48 µg/mL | [19] |

| Unspecified Piperidine Complex | Lung (A549) | IC₅₀ | 32.43 µM |[17][22] |

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibitory effect; TMP: Tetramethylpiperidine.

Table 2: PPARγ Agonist Activity of Piperine Derivatives

| Compound ID | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Rosiglitazone (Control) | PPARγ | IC₅₀ | 5.61 | [21] |

| Piperine | PPARγ | IC₅₀ | 18.35 | [21] |

| Compound 2a | PPARγ | IC₅₀ | 2.43 | [21] |

| Compound 2t | PPARγ | IC₅₀ | 1.03 | [21] |

| Compound 3d | PPARγ | IC₅₀ | 79.32 |[21] |

IC₅₀ values were determined using a fluorescence polarization (FP)-based ligand screening assay.

Table 3: Activity of Piperidine Derivatives on GABAergic System

| Compound | Target System | Activity | Observation | Reference |

|---|---|---|---|---|

| Nipecotic Acid | GABA Uptake | Inhibitor | Known GABA uptake inhibitor | [10][11] |

| Isonipecotic Acid | GABA Receptors | Agonist | Known GABA receptor agonist | [10] |

| (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid | GABA Receptors | Selective Interaction | Less effective than isonipecotic acid | [10] |

| (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | Much weaker than nipecotic acid | [10] |

| (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | Much weaker than nipecotic acid |[10] |

Experimental Protocols

Protocol: General Synthesis of Highly Functionalized Piperidines

This protocol is based on a one-pot, five-component reaction using acetic acid as the medium.[7]

-

Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), a β-keto ester (e.g., ethyl acetoacetate, 1 mmol), and an amine (e.g., aniline, 2 mmol).

-

Solvent Addition: Add glacial acetic acid (5 mL) to the mixture. Acetic acid serves as both the solvent and a catalyst.[7]

-

Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60-80 °C) for a specified period (typically several hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Product Precipitation: Upon completion, the highly substituted piperidine product often precipitates out of the acetic acid solution.[7]

-

Workup and Purification: Cool the reaction mixture. If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold water or a suitable solvent (e.g., ethanol) to remove residual acetic acid and unreacted starting materials.

-

Recrystallization: If necessary, purify the crude product further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

Protocol: In Vitro [³H]GABA Uptake Inhibition Assay

This protocol describes a method to evaluate the ability of test compounds to inhibit GABA transporters (GATs) using radiolabeled GABA.[23][24][25]

-

Cell Culture: Use human embryonic kidney cells (HEK-293) stably expressing one of the mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4). Culture the cells in appropriate media and plate them in 96-well, poly-D-lysine-coated plates approximately 24 hours before the assay.[23][25]

-

Preparation of Solutions:

-

Uptake Buffer: Prepare a buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose.[25]

-

Test Compounds: Prepare stock solutions of the substituted piperidine acetic acid derivatives in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the uptake buffer.

-

Radioligand Solution: Prepare a solution containing [³H]GABA and unlabeled GABA in uptake buffer. The final concentration of [³H]GABA is typically in the low nanomolar range.

-

-

Assay Procedure:

-

Wash the cells twice with the uptake buffer.[25]

-

Add the test compounds at various concentrations (or a single screening concentration, e.g., 100 µM) to the wells.[23] For control wells, add buffer only (total uptake) or a known potent inhibitor like tiagabine (non-specific uptake).

-

Initiate the uptake by adding the [³H]GABA solution to all wells.

-

Incubate the plate at room temperature for a short period (e.g., 8-10 minutes).[25]

-

-

Termination and Scintillation Counting:

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer to remove free radioligand.

-

Lyse the cells using a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter (e.g., a Microbeta plate reader).[25]

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

-

Mandatory Visualizations

Caption: A typical workflow for drug discovery involving substituted piperidine acetic acids.

Caption: γ-Secretase modulation by piperidine acetic acid derivatives in Alzheimer's disease.

Caption: Structure-Activity Relationship (SAR) for GABA uptake inhibitors based on Nipecotic Acid.

Conclusion

Substituted piperidine acetic acids represent a highly valuable and versatile chemical scaffold in modern drug discovery. Their synthetic accessibility allows for extensive structural diversification, leading to compounds with finely tuned activities against a range of important biological targets. The proven success of this class in modulating complex systems like the GABAergic pathway and the γ-secretase enzyme complex highlights their therapeutic potential. Furthermore, emerging evidence of their efficacy in oncology and metabolic diseases continues to broaden their scope. Future research will likely focus on optimizing the pharmacokinetic profiles of these compounds, exploring novel substitution patterns, and elucidating their mechanisms of action in greater detail to develop next-generation therapeutics for a variety of challenging diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

- 10. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated piperidine acetic acids as gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nwmedj.org [nwmedj.org]

- 18. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Benzyl-piperidin-1-yl)-acetic Acid and its Analogues for Researchers and Drug Development Professionals

Abstract

(4-Benzyl-piperidin-1-yl)-acetic acid and its structural analogues represent a class of compounds with significant potential in neuropharmacology and other therapeutic areas. The core structure, featuring a piperidine ring N-substituted with an acetic acid moiety and bearing a 4-benzyl group, serves as a versatile scaffold for modulation of various biological targets. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to this compound and its analogues. Particular focus is given to their roles as GABAergic modulators and sigma receptor ligands. All quantitative data from cited studies on analogous compounds are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands for a variety of receptors and enzymes. The incorporation of a benzyl group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring introduces key pharmacophoric features that can influence potency, selectivity, and pharmacokinetic properties.

Analogues of this compound have been investigated for their activity at several important central nervous system (CNS) targets, including:

-

GABA Transporters (GATs): As inhibitors of GABA uptake, these compounds can potentiate GABAergic neurotransmission, a mechanism relevant to the treatment of epilepsy, anxiety, and neuropathic pain.

-

Sigma Receptors (σR): These enigmatic receptors are implicated in a wide range of cellular functions and are targets for the development of novel antipsychotics, anxiolytics, and anticancer agents.

This guide aims to consolidate the available scientific information on this class of compounds to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Synthesis of this compound and Analogues

While a specific, detailed synthesis protocol for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous structures. The most straightforward approach involves the N-alkylation of 4-benzylpiperidine with a suitable two-carbon electrophile bearing a carboxylate or a precursor group.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-benzylpiperidine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl (4-benzyl-piperidin-1-yl)-acetate

-

To a stirred solution of 4-benzylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a weak base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (4-benzyl-piperidin-1-yl)-acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (4-benzyl-piperidin-1-yl)-acetate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 5-6 with a suitable acid, such as 1M hydrochloric acid (HCl).

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Biological Activities of Analogous Compounds

Direct biological data for this compound is scarce in publicly available literature. However, the biological activities of structurally related piperidine and piperazine analogues provide valuable insights into its potential pharmacological profile.

GABAergic Activity

Piperidine-based acetic acid derivatives are known to interact with the GABAergic system, primarily by inhibiting GABA transporters (GATs). This inhibition leads to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

Table 1: GABA Uptake Inhibition by Piperidine and Pyrrolidine Acetic Acid Analogues

| Compound/Analogue | Target | Activity (IC₅₀) | Reference |

| N-alkylated 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-1 | 5.1 µM, 6.6 µM, 9.4 µM | [1] |

| N-alkylated 4-hydroxypyrrolidine-2-carboxylic acid derivatives | GAT-3 | 19.9 µM | [1] |

| Nipecotic acid derivatives | GATs | Varies with substitution | [2] |

| Guvacine derivatives | GATs | Varies with substitution | [2] |

Note: Data presented is for analogous compounds to indicate the potential for GABAergic activity. Specific data for this compound is not available.

Sigma Receptor Ligand Activity

The 1-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors. Analogues of this compound have been shown to bind with high affinity to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Table 2: Sigma Receptor Binding Affinities of 1-Benzylpiperidine Analogues

| Compound/Analogue | Target | Activity (Kᵢ) | Reference |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ₁ | 4.6 nM | |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ₂ | 56 nM | |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ | 1.45 nM | [3] |

Note: The data highlights the high affinity of the 1-benzylpiperidine moiety for sigma receptors.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound and its analogues, based on methodologies described in the literature for similar compounds.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Caption: Workflow for a typical GABA uptake inhibition assay.

Protocol:

-

Cell Culture: Maintain cell lines stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or GAT-4) in appropriate culture medium.

-

Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with an appropriate assay buffer. Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37 °C).

-

GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and continue the incubation for a short period (e.g., 5-10 minutes).

-

Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Quantification: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Sigma Receptor Binding Assay

This assay determines the affinity of a compound for sigma receptors by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Workflow for a competitive sigma receptor binding assay.

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain) or from cell lines overexpressing the desired sigma receptor subtype.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for both σ₁ and σ₂) and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25 °C).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the IC₅₀ value from the dose-response curve and then derive the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways

Modulation of GABAergic Neurotransmission

This compound analogues that inhibit GABA transporters (GATs) can significantly impact synaptic transmission. By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and prolong the action of GABA at its receptors (GABA-A and GABA-B), leading to enhanced inhibitory signaling.

Caption: Signaling pathway of GABA uptake inhibition.

Sigma Receptor Modulation

The precise signaling mechanisms of sigma receptors are still under intense investigation. They are known to be intracellular chaperone proteins that can modulate a variety of downstream effectors, including ion channels, G-protein coupled receptors, and lipid signaling pathways. Ligands for sigma receptors can act as agonists or antagonists, leading to diverse cellular responses.

Caption: Simplified overview of sigma receptor signaling.

Conclusion

This compound and its analogues constitute a promising class of compounds with the potential to modulate key targets in the central nervous system. The synthetic accessibility of this scaffold, combined with the significant biological activities observed for its analogues, warrants further investigation. This technical guide provides a foundational resource for researchers to design and synthesize novel derivatives, conduct comprehensive biological evaluations, and ultimately explore the therapeutic potential of this chemical series. Future work should focus on obtaining specific biological data for this compound and elucidating the structure-activity relationships within this class of compounds to optimize potency, selectivity, and pharmacokinetic profiles for desired therapeutic applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocols for Benzyl-Piperidine Acetic Acid Isomers

This document provides detailed application notes and protocols for the synthesis of two isomers of benzyl-piperidine acetic acid: (4-Benzyl-piperidin-1-yl)-acetic acid and 2-(1-Benzylpiperidin-4-yl)-acetic acid. These compounds serve as valuable building blocks in medicinal chemistry and drug development. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting materials and the final products is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Protocol 1 Starting Materials | |||||

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 279 | 0.997 | 31252-42-3[1][2] |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 159 | 1.506 | 105-36-2[3][4][5] |

| Protocol 1 Product | |||||

| This compound | C₁₄H₁₉NO₂ | 233.31 | Not available | Not available | Not available |

| Protocol 2 Starting Material | |||||

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 134 (at 7 mmHg) | 1.021 | 3612-20-2[6] |

| Protocol 2 Product | |||||

| 2-(1-Benzylpiperidin-4-yl)acetic acid | C₁₄H₁₉NO₂ | 233.31 | 378.0 ± 15.0 | 1.1 ± 0.1 | 130927-83-2[7] |

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 4-benzylpiperidine. The first step involves the N-alkylation of 4-benzylpiperidine with ethyl bromoacetate to form the corresponding ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl (4-benzylpiperidin-1-yl)acetate

-

To a solution of 4-benzylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-benzylpiperidin-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (4-benzylpiperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a base such as sodium hydroxide or lithium hydroxide (2.0 eq) to the solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C and monitor the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1N HCl).

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid

This protocol outlines a potential multi-step synthesis for 2-(1-Benzylpiperidin-4-yl)acetic acid, commencing with 1-benzyl-4-piperidone. This route involves a Darzens condensation to form an epoxide, followed by rearrangement and oxidation to yield the target carboxylic acid.

Experimental Protocol

Step 1: Darzens Condensation to form Ethyl 3-(1-benzylpiperidin-4-ylidene)glycidate

-

In a reaction vessel, prepare a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl chloroacetate (1.2 eq) in a suitable solvent like benzene or toluene.

-

Cool the solution in an ice bath.

-

Slowly add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by carefully adding cold water.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Step 2: Rearrangement and Decarboxylation to form (1-Benzylpiperidin-4-yl)acetaldehyde

-

The crude epoxide can be hydrolyzed and decarboxylated under acidic or basic conditions. For instance, refluxing the epoxide in a mixture of ethanol and aqueous sodium hydroxide, followed by acidification, can yield the corresponding aldehyde.

-

Alternatively, treatment with a Lewis acid may facilitate the rearrangement to the aldehyde.

-

The resulting aldehyde should be purified, for example, by column chromatography.

Step 3: Oxidation to 2-(1-Benzylpiperidin-4-yl)acetic acid

-

Dissolve the purified (1-benzylpiperidin-4-yl)acetaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of tert-butanol and water.

-

Add an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work up the reaction accordingly. For Jones oxidation, the excess oxidant is quenched with isopropanol, and the product is extracted. For KMnO₄ oxidation, the manganese dioxide byproduct is filtered off.

-

After extraction and drying, the solvent is removed to yield the crude 2-(1-Benzylpiperidin-4-yl)acetic acid.

-

The final product can be purified by recrystallization or column chromatography.

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 4-Benzylpiperidine | 31252-42-3 | FB52865 | Biosynth [biosynth.com]

- 3. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]

- 4. Odczynnikowy bromooctan etylu, 98 105-36-2 [sigmaaldrich.com]

- 5. Ethyl bromoacetate reagent grade, 98 105-36-2 [sigmaaldrich.com]

- 6. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 7. biosynce.com [biosynce.com]

Enantiopure Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid. The primary method detailed herein is the synthesis starting from the readily available chiral building block, (R)-(-)-α-phenylglycine. This approach ensures the retention of stereochemical integrity, providing the target compound with high enantiomeric purity. The protocols provided are based on established and peer-reviewed methodologies, offering a reliable route for obtaining this valuable chiral molecule for applications in pharmaceutical research and development.

Introduction

(R)-(-)-Phenylpiperidin-1-yl-acetic acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its stereochemistry is often crucial for the desired biological activity and pharmacokinetic profile of the final drug substance. Therefore, access to enantiomerically pure forms of this molecule is of significant importance. The following sections detail a robust and reproducible method for the enantiopure synthesis of the (R)-enantiomer.

Synthesis Pathway

The synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid can be efficiently achieved from (R)-(-)-α-phenylglycine.[1] This method involves the reductive amination of the α-amino acid with 1,5-dibromopentane in the presence of a base. This one-pot reaction forms the piperidine ring system while retaining the stereochemistry at the α-carbon.

Figure 1. Synthetic workflow for (R)-(-)-phenylpiperidin-1-yl-acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | (R)-(-)-α-Phenylglycine | [1] |

| Yield | 55% | [1] |

| Melting Point | 175-177 °C | [1] |

| Specific Rotation [α]D | -85.0 (c 1, MeOH) | [1] |

| Enantiomeric Purity | Enantiopure | [1] |

Experimental Protocol

This protocol is adapted from the synthesis described by Gnecco, D., et al.[1]

Materials:

-

(R)-(-)-α-Phenylglycine

-

1,5-Dibromopentane

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Melting point apparatus

-

Polarimeter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-(-)-α-phenylglycine (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of methanol and water.

-

Addition of Alkylating Agent: To the stirred solution, add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion of the reaction, cool the mixture to room temperature and evaporate the methanol under reduced pressure.

-

Add water to the residue and wash with dichloromethane to remove any unreacted 1,5-dibromopentane.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

-

A white precipitate of the product will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure (R)-(-)-phenylpiperidin-1-yl-acetic acid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Measure the specific rotation using a polarimeter to confirm the enantiomeric purity.

-

Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chiral precursor to the final enantiopure product, emphasizing the retention of stereochemistry.

Figure 2. Logical flow of the enantioselective synthesis.

Conclusion